2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Description

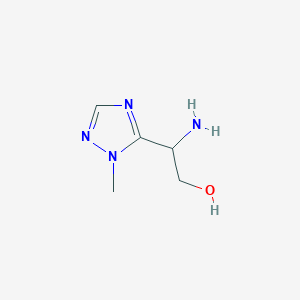

2-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and an ethanolamine moiety (NH₂-CH₂-CHOH-) at the 5-position. This structure combines the hydrogen-bonding capacity of the amino and hydroxyl groups with the aromatic stability of the triazole ring, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C5H10N4O |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-amino-2-(2-methyl-1,2,4-triazol-3-yl)ethanol |

InChI |

InChI=1S/C5H10N4O/c1-9-5(4(6)2-10)7-3-8-9/h3-4,10H,2,6H2,1H3 |

InChI Key |

AWGCLNQQIUBTNA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylene oxide in the presence of a base to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a ligand in biochemical studies and can be used in the development of enzyme inhibitors.

Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity, thereby affecting biochemical pathways. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol

- Molecular Formula : C₄H₇N₃O

- Molecular Weight : 113.12 g/mol

- Key Differences: Replaces the ethanolamine group (-NH₂-CH₂-CHOH-) with a hydroxymethyl (-CH₂OH) group.

- Applications : Used as a building block for pharmaceuticals and agrochemicals. Its reduced hydrogen-bonding capacity compared to the target compound may limit solubility in polar solvents .

Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate

- Molecular Formula : C₅H₇N₃O₂Na

- Molecular Weight: Not explicitly provided (estimated ~172.12 g/mol).

- Key Differences: Features a carboxylate group (-CH₂COO⁻Na⁺) instead of ethanolamine. The ionic nature enhances aqueous solubility, advantageous for formulation in biological systems .

[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol

- Molecular Formula : C₅H₇F₂N₃O

- Molecular Weight : 175.13 g/mol

Heterocyclic Ethanolamine Derivatives with Varied Cores

2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

2-(1H-Imidazol-4-yl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

- Molecular Formula : C₁₀H₁₅N₅O

- Molecular Weight : 221.26 g/mol

- Key Differences: Combines imidazole and oxadiazole rings. The oxadiazole’s electron-withdrawing properties enhance metabolic stability but may reduce solubility compared to ethanolamine derivatives .

Data Table: Key Properties of Comparable Compounds

Biological Activity

2-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, a derivative of the triazole class, has garnered attention for its potential biological activity. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an amino group and a triazole ring that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes in pathogens:

- Inhibition of Metallo-Beta-Lactamases (MBLs) : Recent studies have shown that triazole derivatives can inhibit MBLs that confer resistance to beta-lactam antibiotics. For instance, compounds with similar structures have demonstrated submicromolar activity against VIM-type MBLs and NDM-1 enzymes by stripping catalytic zinc ions from these enzymes .

- Antimicrobial Activity : Triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. A study indicated that certain triazole-based compounds showed moderate activities against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Efficacy Against Pathogens

The efficacy of this compound has been evaluated in various studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Enterococcus faecalis | Moderate inhibition | |

| VIM-type MBLs | Submicromolar inhibition (Ki = 10−30 nM) | |

| NDM-1 | Strong inhibition |

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

- Study on Antimicrobial Resistance : A research paper explored the synthesis of 1,2,4-triazole derivatives as inhibitors of MBLs in multidrug-resistant bacteria. The study found that compounds with amino acid substitutions exhibited enhanced inhibitory effects against resistant strains .

- Synergistic Effects with Antibiotics : Another study demonstrated that triazole compounds could significantly reduce the minimum inhibitory concentration (MIC) of meropenem against resistant bacterial strains by up to 1000-fold when used in combination therapy .

Q & A

Q. What are the common synthetic routes for 2-amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a triazole derivative with an amino-alcohol precursor under acidic or basic conditions. Key factors include:

- Nucleophilicity of the amine : Higher nucleophilicity favors faster reaction rates but may require controlled pH to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize transition states .

- Temperature : Moderate heating (60–80°C) is often used to accelerate kinetics without decomposing thermally sensitive intermediates .

Q. What analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : - and -NMR confirm the presence of the amino, hydroxyl, and triazole moieties. -NMR peaks for the methyl group on the triazole typically appear at δ 2.5–3.0 ppm .

- X-ray crystallography : Tools like SHELX and ORTEP-III resolve stereochemistry and hydrogen-bonding patterns, critical for understanding biological interactions .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Q. How can researchers assess the compound’s basic biological activity in preliminary studies?

- Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates. For example, measure IC values via dose-response curves .

- Receptor binding studies : Radioligand displacement assays (e.g., with -labeled serotonin receptors) to evaluate affinity, given the structural similarity to indole-containing bioactive molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

- Chiral catalysts : Use Sharpless epoxidation catalysts or organocatalysts (e.g., proline derivatives) to induce stereoselectivity during key bond-forming steps .

- Chromatographic purification : Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers, with mobile phases optimized for resolution (e.g., hexane/isopropanol) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature?

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. For example, notes decomposition under extreme pH, suggesting buffer selection (pH 6–8) for long-term storage .

- Kinetic modeling : Use Arrhenius plots to predict shelf life at different temperatures and validate with experimental data .

Q. What mechanistic insights explain its interaction with biological targets?

- Molecular docking : Simulate binding to ATP-binding pockets (e.g., in kinases) using software like AutoDock Vina. The triazole ring may form π-π interactions with aromatic residues, while the hydroxyl group hydrogen-bonds to catalytic lysines .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) to purified receptors, revealing allosteric modulation or competitive inhibition .

Q. How do structural modifications impact bioactivity?

- SAR studies : Compare analogs with substituents on the triazole (e.g., methyl vs. ethyl) or ethanolamine chain. For instance, methyl groups enhance lipophilicity and membrane permeability, while hydroxyl group acetylation reduces polarity .

- Free-Wilson analysis : Statistically correlate substituent effects with activity trends (e.g., antimicrobial IC) .

Q. What methods validate the compound’s stability in biological matrices?

- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction in human plasma. Stability in serum (e.g., 37°C, 24 hours) is monitored via LC-MS/MS .

- Microsomal incubation : Assess metabolic stability using liver microsomes and NADPH cofactors, identifying major Phase I metabolites .

Q. How should researchers handle safety and regulatory compliance?

- Storage : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture .

- Waste disposal : Neutralize acidic/basic residues before incineration, adhering to EPA guidelines for nitrogen-containing heterocycles .

Methodological Challenges

Q. What approaches address crystallization challenges for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.